
2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine, also known as MTA, is a benzoxazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MTA has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In
Mécanisme D'action
The exact mechanism of action of 2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine is not fully understood. However, studies have suggested that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and cancer. This compound has also been found to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that this compound can inhibit the production of reactive oxygen species (ROS), which are known to play a role in various pathological conditions, including inflammation and cancer. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation. Furthermore, this compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activities at low concentrations. Furthermore, this compound has shown promising results in various in vitro and in vivo studies. However, there are also limitations to using this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that specifically target its biological activities. Furthermore, the potential toxicity of this compound in vivo has not been fully evaluated, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the research on 2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine. One potential direction is to further investigate its anti-inflammatory activity and its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its anti-cancer activity and its potential use in the treatment of various types of cancer. Furthermore, future studies could focus on elucidating the exact mechanism of action of this compound and identifying its molecular targets. Finally, further studies are needed to evaluate the potential toxicity of this compound in vivo and its potential therapeutic applications.
Méthodes De Synthèse
2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine can be synthesized using a multistep reaction process. The first step involves the condensation of 2-amino-5-methylphenol with 2-bromoacetophenone to form 2-(2-methylphenyl)-3-(2-hydroxyphenyl)propanoic acid. The acid is then converted to its acid chloride derivative and reacted with thienylmethylamine to form the corresponding amide. Finally, the amide is cyclized with phosphorous oxychloride to form this compound.
Applications De Recherche Scientifique
2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine has been found to possess a wide range of biological activities, making it a promising candidate for therapeutic applications. Studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, this compound has shown promising anti-bacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
2-(2-methylphenyl)-N-(thiophen-2-ylmethyl)-1,3-benzoxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-13-5-2-3-7-16(13)19-21-17-11-14(8-9-18(17)22-19)20-12-15-6-4-10-23-15/h2-11,20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYKGRHTBNTNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
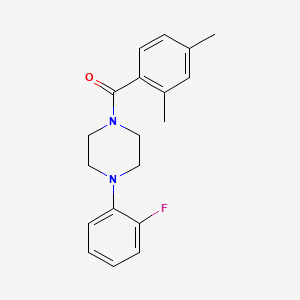
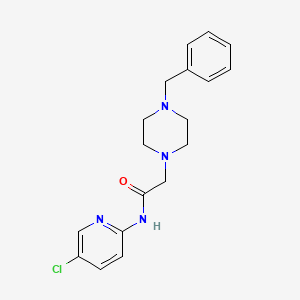
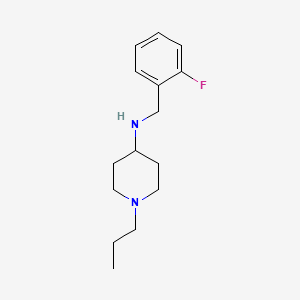

![4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5772666.png)
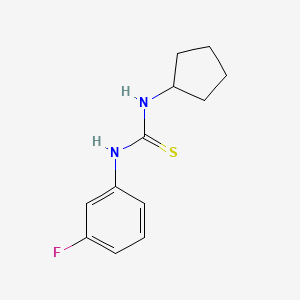
![cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5772688.png)

![{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5772697.png)
![N'-{[2-(2-nitrophenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5772705.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5772727.png)
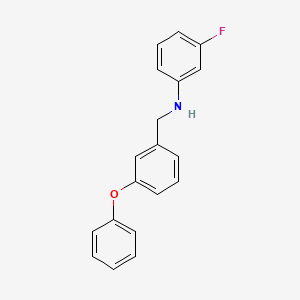
![2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5772749.png)
